

The Discovery and Development of LB30870: A Technical Overview

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Compound of Interest		
Compound Name:	LB30870	
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Abstract

LB30870 is a potent, orally active, and selective direct thrombin inhibitor that emerged from a dedicated drug discovery program aimed at improving upon existing anticoagulant therapies. This technical guide details the discovery, preclinical development, and clinical evaluation of **LB30870**, providing a comprehensive resource for researchers and professionals in the field of drug development. The core of its discovery lies in the strategic replacement of a benzamidine moiety with a 2,5-thienylamidine group, which conferred a highly favorable profile of anticoagulant activity and oral bioavailability. This document summarizes key quantitative data, outlines detailed experimental methodologies, and visualizes the critical pathways and workflows involved in the development of **LB30870**.

Introduction

Thrombin, a serine protease, plays a central role in the coagulation cascade, making it a prime target for antithrombotic therapies. The development of direct thrombin inhibitors (DTIs) has been a significant focus in the search for safer and more effective anticoagulants compared to traditional therapies like warfarin and heparin. The primary goal in the development of **LB30870** was to create a potent and selective oral DTI with a predictable pharmacokinetic and pharmacodynamic profile.



Discovery and Lead Optimization

The discovery of **LB30870** was the culmination of a focused lead optimization program. The foundational structure was based on a peptidomimetic scaffold designed to interact with the active site of thrombin.

Lead Optimization Strategy

A key innovation in the development of **LB30870** was the replacement of the commonly used benzamidine group, which interacts with the S1 pocket of thrombin, with a 2,5-thienylamidine moiety. This substitution proved to be highly effective in maintaining high thrombin inhibitory potency while improving oral absorption characteristics. The resulting compound, N-carboxymethyl-d-diphenylalanyl-l-prolyl[(5-amidino-2-thienyl)methyl]amide, was designated **LB30870**.

Chemical Structure

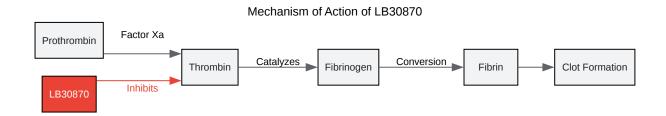
The chemical identity of **LB30870** is as follows:

Identifier	Value
IUPAC Name	((S)-1-((S)-2-(((5-carbamimidoylthiophen-2-yl)methyl)carbamoyl)pyrrolidin-1-yl)-1-oxo-3,3-diphenylpropan-2-yl)glycine[1]
CAS Number	1583240-63-4[1]
Chemical Formula	C28H31N5O4S[1]
Molecular Weight	533.64 g/mol [1]

Mechanism of Action

LB30870 is a direct, selective, and reversible inhibitor of thrombin. It binds to the active site of both free and clot-bound thrombin, thereby preventing the conversion of fibrinogen to fibrin, a critical step in the formation of a blood clot.





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Figure 1: Inhibition of the Coagulation Cascade by LB30870.

Preclinical Pharmacology

The preclinical evaluation of **LB30870** demonstrated its potent antithrombotic effects and selectivity.

In Vitro Potency and Selectivity

LB30870 exhibited high affinity for thrombin with a thrombin inhibition constant (Ki) of 0.02 nM. [2] In comparison, the Ki values for melagatran and argatroban were 1.3 nM and 4.5 nM, respectively.[2] The compound showed high selectivity for thrombin over other related serine proteases, with a selectivity ratio greater than 1000, with the exception of trypsin.[2]

Compound	Thrombin Ki (nM)
LB30870	0.02[2]
Melagatran	1.3[2]
Argatroban	4.5[2]

In Vivo Efficacy

The antithrombotic efficacy of **LB30870** was evaluated in a rat venous stasis model. **LB30870** demonstrated a dose-dependent reduction in wet clot weights.[2]



Compound	ED50 (intravenous bolus + infusion)	
LB30870	50 μg/kg + 2 μg/kg/min[2]	
Melagatran	35 μg/kg + 1.4 μg/kg/min[2]	
Enoxaparin	200 μg/kg + 8.3 μg/kg/min[2]	

Importantly, no significant bleeding complications were observed with **LB30870** at doses up to two times the ED80 in rats.[2]

Pharmacokinetics

Pharmacokinetic studies were conducted in several animal species, revealing good oral bioavailability.

Species	Oral Bioavailability (F%)	
Rat	43%	
Dog	42%	
Monkey	15%	

Clinical Development

A clinical study was conducted to assess the safety, tolerability, pharmacokinetics, and pharmacodynamics of **LB30870** in healthy male subjects.

Phase I Single Ascending Dose Study

A double-blind, placebo-controlled, single ascending dose study was performed with oral doses of 5, 15, 30, 60, 120, and 240 mg under fasting conditions.[3]

Pharmacokinetic Parameters of LB30870 in Healthy Men (Fasting)[3]



Dose (mg)	Cmax (ng/mL)	Tmax (h)	AUCinf (ng·h/mL)	t1/2 (h)
15	29.8 ± 19.6	1.3 (0.8 - 2.0)	88.6 ± 27.2	2.8 ± 0.6
30	80.5 ± 28.5	1.5 (1.0 - 3.0)	269 ± 103	3.1 ± 0.4
60	201 ± 132	1.3 (1.0 - 2.0)	711 ± 277	3.2 ± 0.5
120	388 ± 81	3.0 (1.0 - 4.0)	2110 ± 640	4.1 ± 1.0
240	794 ± 316	2.0 (1.5 - 4.0)	5220 ± 2040	3.9 ± 0.6

Data are

presented as

mean ± SD for

Cmax, AUCinf,

and t1/2, and as

median (range)

for Tmax.

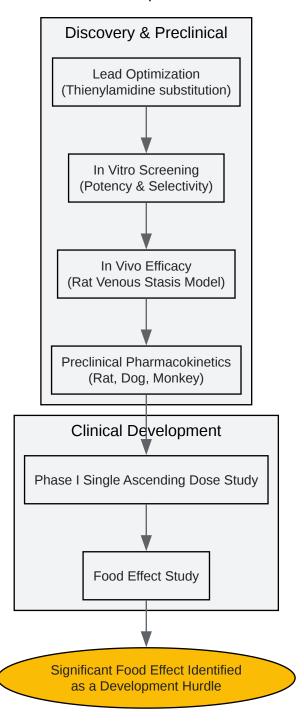
The results indicated that **LB30870** was rapidly absorbed, with the maximum plasma concentration (Cmax) reached between 1.3 and 3.0 hours post-dose.[3] The apparent terminal half-life (t1/2) ranged from 2.8 to 4.1 hours.[3] Notably, the area under the curve (AUC) appeared to be greater than dose-proportional for doses above 15 mg.[3] Single oral doses of up to 240 mg were well tolerated.[3]

Food Effect Study

A significant food effect was observed in an open, randomized, crossover study at a 60 mg dose.[3] When administered with food, the AUC of **LB30870** was reduced by 80% compared to the fasting state.[3] This negative food effect was identified as a significant hurdle for the future clinical development of **LB30870** as an oral anticoagulant.[3]



LB30870 Development Workflow



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Figure 2: Workflow of LB30870's Discovery and Early Clinical Development.

The Prodrug Approach: LB30889



To address the poor oral absorption and significant food effect of **LB30870**, a double prodrug, LB30889, was synthesized. This strategy involved blocking both the amidine and carboxyl groups of **LB30870**.[2] However, pharmacokinetic studies in rats and dogs revealed that the oral bioavailability of LB30889 was not superior to that of **LB30870**, indicating species-specific differences in prodrug conversion and absorption.[2]



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Figure 3: Conceptual Workflow of the LB30889 Prodrug Approach.

Experimental Protocols Thrombin Inhibition Assay (Ki Determination)

Objective: To determine the inhibitory potency of compounds against human α -thrombin.

Materials:

- Human α-thrombin
- Chromogenic thrombin substrate (e.g., S-2238)
- Test compounds (LB30870, melagatran, argatroban)
- Assay Buffer: 50 mM Tris-HCl, 150 mM NaCl, 0.1% PEG 8000, pH 7.4
- 96-well microplate
- Microplate reader

Procedure:

Prepare serial dilutions of the test compounds in the assay buffer.



- In a 96-well plate, add a fixed concentration of human α-thrombin to wells containing varying concentrations of the test compound or buffer (control).
- Incubate the enzyme and inhibitor for a sufficient time to reach binding equilibrium.
- Initiate the reaction by adding the chromogenic substrate.
- Monitor the rate of substrate cleavage by measuring the change in absorbance at 405 nm over time.
- Calculate the initial velocity (Vo) for each inhibitor concentration.
- The inhibition constant (Ki) is determined by fitting the data to the Morrison equation for tight-binding inhibitors.

Rat Venous Stasis Thrombosis Model

Objective: To evaluate the in vivo antithrombotic efficacy of the test compounds.

Animals: Male Sprague-Dawley rats.

Procedure:

- Anesthetize the rats.
- Perform a midline laparotomy to expose the inferior vena cava (IVC).
- Isolate a segment of the IVC, and ligate all side branches.
- Administer the test compound (LB30870, melagatran, or enoxaparin) or vehicle via intravenous bolus followed by a continuous infusion.
- Induce thrombosis by complete ligation of the isolated IVC segment.
- After a set period, excise the thrombosed segment of the IVC.
- Remove the thrombus and measure its wet weight.



 The effective dose producing 50% inhibition of thrombus formation (ED50) is calculated by comparing the thrombus weights in treated versus vehicle control groups.

Conclusion

The discovery and development of **LB30870** represent a successful application of rational drug design, specifically through the strategic modification of the P1 binding moiety to achieve high potency and oral bioavailability. Preclinical studies confirmed its efficacy as a direct thrombin inhibitor. However, the significant negative food effect observed in early clinical trials posed a major challenge to its further development as a convenient oral anticoagulant. The subsequent investigation of a prodrug, LB30889, did not yield an improved pharmacokinetic profile in the animal models tested. This technical guide provides a detailed account of the scientific journey of **LB30870**, offering valuable insights for the ongoing development of novel antithrombotic agents.

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